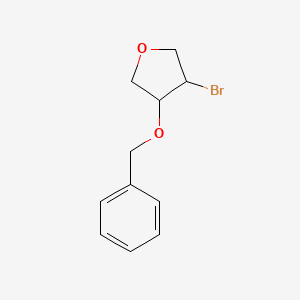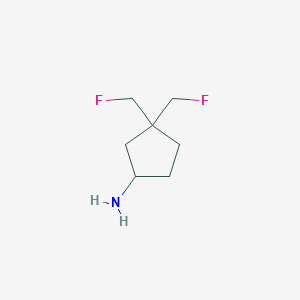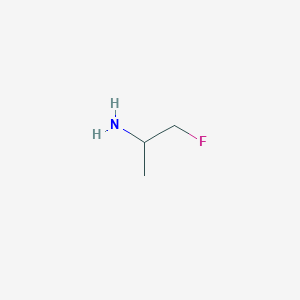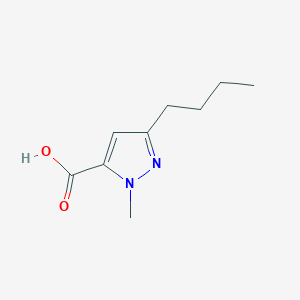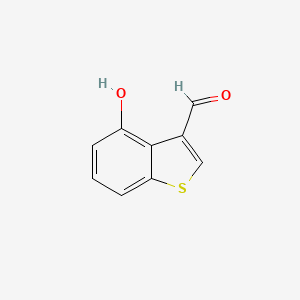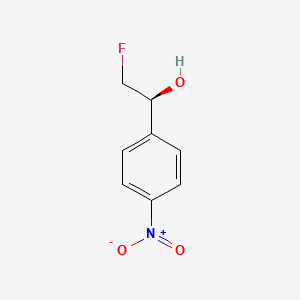
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol: (1S)-1-(4-nitrophenyl)ethan-1-ol , is a chemical compound with the molecular formula C8H9NO3 . It features a chiral center, and the stereochemistry is designated as (1S) . Let’s break down its structure:
Chemical Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
IUPAC Name: this compound
This compound combines a fluoro group, a nitro group, and a hydroxyl group, making it interesting for various applications. Now, let’s explore its synthesis methods, chemical reactions, and more.
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to the formation of (1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol . One common approach involves the fluorination of an appropriate precursor. Here’s a simplified synthetic route:
Fluorination of 4-Nitrobenzaldehyde:
Industrial Production: While industrial-scale production details may vary, the fluorination step remains central. Optimization of reaction conditions, catalysts, and purification methods ensures efficient production.
Análisis De Reacciones Químicas
Reactivity:
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group (e.g., aldehyde or ketone).
Reduction: Reduction of the nitro group to an amino group is feasible.
Substitution: The fluorine atom can be substituted with other functional groups.
Esterification: Reaction with carboxylic acids yields esters.
Fluorination: Hydrogen fluoride (HF), TBAF, or other fluorinating agents.
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon).
Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).
Fluorinated Aldehyde/Ketone: The fluorination step yields the desired compound.
Aplicaciones Científicas De Investigación
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol: finds applications in:
Medicinal Chemistry: As a potential pharmacophore or building block for drug development.
Organic Synthesis: Used in the synthesis of other compounds.
Biological Studies: Investigating enzyme inhibition, receptor binding, or cellular effects.
Mecanismo De Acción
The exact mechanism of action depends on the specific context (e.g., as a drug candidate). It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While there are related compounds, the unique combination of fluorine, nitro, and hydroxyl groups in (1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol sets it apart. Similar compounds include:
- (1S)-1-(4-nitrophenyl)ethan-1-one
- (1S)-1-(4-nitrophenyl)ethan-1-amine
- (1S)-1-(4-nitrophenyl)ethan-1-thiol
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
(1S)-2-fluoro-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2/t8-/m1/s1 |
Clave InChI |
ALYBAZKHBOZEHB-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CF)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(CF)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


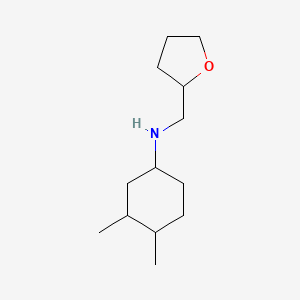
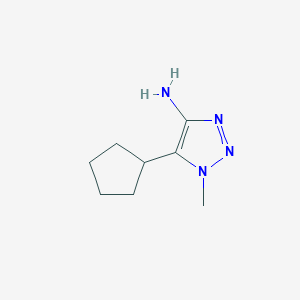
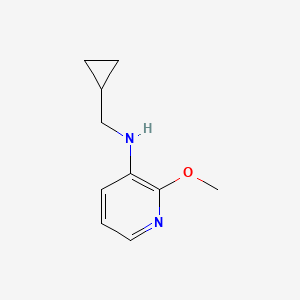
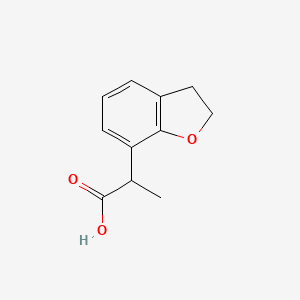
![2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13302869.png)
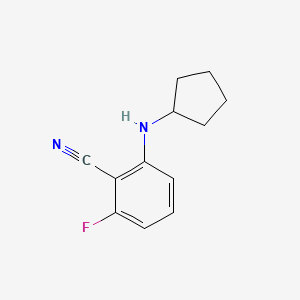
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
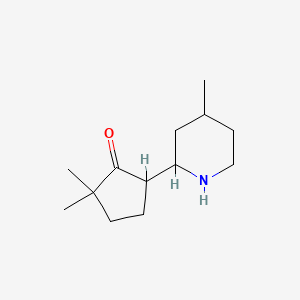
![2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13302909.png)
